Tricaprilin-d15

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

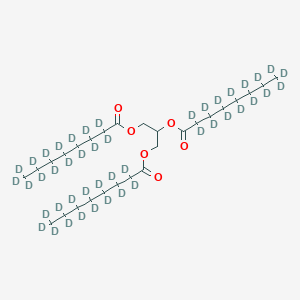

2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoyloxy)propyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H50O6/c1-4-7-10-13-16-19-25(28)31-22-24(33-27(30)21-18-15-12-9-6-3)23-32-26(29)20-17-14-11-8-5-2/h24H,4-23H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPFTAMPNXLGLX-PMCKLPPWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(COC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H50O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Tricaprilin-d15 and its chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricaprilin, also known as glyceryl tricaprylate, is a medium-chain triglyceride (MCT) composed of a glycerol backbone esterified with three caprylic acid (C8:0) fatty acid chains. It has garnered significant interest in the scientific community for its ketogenic properties and potential therapeutic applications, particularly in the field of neurodegenerative diseases such as Alzheimer's disease.[1][2][3] Tricaprilin serves as a metabolic precursor to ketone bodies, which can act as an alternative energy source for the brain when glucose metabolism is impaired.[4][5][6][7][8]

This technical guide focuses on Tricaprilin-d15, a deuterated isotopologue of Tricaprilin. Isotopic labeling with deuterium (¹⁵H or D), a stable, non-radioactive isotope of hydrogen, is a powerful tool in metabolic research, pharmacokinetic studies, and analytical chemistry. The incorporation of 15 deuterium atoms into the Tricaprilin molecule allows for its precise tracing and quantification in biological systems, providing invaluable insights into its absorption, distribution, metabolism, and excretion (ADME).

Chemical Properties of Tricaprilin and this compound

The fundamental chemical structure of this compound is identical to that of Tricaprilin, with the exception of the isotopic substitution of 15 hydrogen atoms with deuterium. This substitution results in a predictable increase in molecular weight. While specific experimental data for this compound is not widely published, its physical and chemical properties can be reliably extrapolated from the known properties of Tricaprilin.

Table 1: Physicochemical Properties of Tricaprilin

| Property | Value | Source |

| Molecular Formula | C₂₇H₅₀O₆ | [1][3][9][10][11] |

| Molecular Weight | 470.68 g/mol | [1][2][9][10] |

| Appearance | Colorless to light yellow liquid | [9][10] |

| Melting Point | 9-10 °C | [9][11] |

| Boiling Point | 233 °C at 1 mmHg | [11] |

| Density | 0.956 g/cm³ at 20 °C | [1] |

| Solubility | Soluble in DMSO, ethanol, ether, benzene, chloroform.[3][10][11] Insoluble in water.[11] |

Table 2: Estimated Properties of this compound

| Property | Estimated Value | Rationale |

| Molecular Formula | C₂₇H₃₅D₁₅O₆ | Substitution of 15 H atoms with D atoms. |

| Molecular Weight | ~485.78 g/mol | Addition of the mass of 15 neutrons (15 * ~1.008 g/mol for D vs H). |

| Physical State | Liquid at room temperature | Isotopic substitution is not expected to significantly alter the physical state. |

| Solubility | Similar to Tricaprilin | Deuteration typically has a minimal effect on solubility in common organic solvents. |

Metabolic Pathway and Significance of Deuterium Labeling

Upon oral administration, Tricaprilin is hydrolyzed in the small intestine by pancreatic lipases into glycerol and three molecules of caprylic acid.[6] Caprylic acid is then absorbed and transported to the liver via the portal vein, where it undergoes β-oxidation to produce acetyl-CoA.[6] Acetyl-CoA subsequently enters the ketogenic pathway to form the ketone bodies, β-hydroxybutyrate (BHB) and acetoacetate, which are released into the bloodstream and utilized by extrahepatic tissues, including the brain, as an energy source.[5][7]

The use of this compound is instrumental in elucidating the pharmacokinetics and metabolism of Tricaprilin. By tracking the deuterated caprylic acid and its metabolites, researchers can accurately quantify the rate of absorption, extent of metabolism, and the contribution of Tricaprilin to the circulating ketone body pool, distinguishing it from endogenous sources.

Experimental Protocols

The following sections outline hypothetical experimental protocols where this compound would be a critical tool for researchers.

Pharmacokinetic Study in a Rodent Model

Objective: To determine the pharmacokinetic profile of this compound and its primary metabolite, deuterated caprylic acid, in rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=6 per time point).

-

Dosing: A single oral gavage of this compound (e.g., 1 g/kg body weight) formulated in a suitable vehicle.

-

Sample Collection: Blood samples are collected via tail vein at pre-dose and at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Sample Preparation: Plasma is separated by centrifugation. Proteins are precipitated with acetonitrile, and the supernatant is collected for analysis.

-

Analytical Method: Plasma concentrations of this compound and deuterated caprylic acid are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The mass transitions would be specific for the deuterated parent compound and its metabolite.

-

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated using appropriate software.

In Vitro Digestion and Metabolism Assay

Objective: To investigate the rate and extent of this compound hydrolysis by pancreatic lipase and its subsequent metabolism in liver microsomes.

Methodology:

-

In Vitro Digestion:

-

This compound is incubated with porcine pancreatic lipase in a simulated intestinal fluid environment.

-

Aliquots are taken at various time points and quenched.

-

The disappearance of this compound and the appearance of deuterated caprylic acid are monitored by LC-MS/MS.

-

-

Liver Microsome Metabolism:

-

Deuterated caprylic acid (product of the digestion assay) is incubated with pooled human liver microsomes and NADPH.

-

Samples are taken over time and analyzed for the formation of further metabolites using high-resolution mass spectrometry to identify potential downstream metabolic products.

-

Synthesis and Analysis

Synthesis: The synthesis of this compound would typically involve the esterification of glycerol with deuterated caprylic acid. Deuterated caprylic acid can be prepared through various established organic synthesis routes that incorporate deuterium atoms at specific positions or, for a perdeuterated version, through methods that exchange all non-labile protons with deuterium. A common industrial method for producing Tricaprilin involves the reaction of n-octanoic acid and glycerol under the action of a catalyst.[12]

Analytical Methods: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a suitable method for the analysis of Tricaprilin and its metabolites.[13] For the specific analysis of this compound, LC-MS/MS would be the method of choice due to its high sensitivity and selectivity, allowing for the differentiation between the deuterated and non-deuterated forms.

Conclusion

This compound is a valuable research tool for scientists and drug development professionals investigating the therapeutic potential of Tricaprilin. Its use in metabolic and pharmacokinetic studies allows for a precise understanding of the compound's behavior in biological systems. The data generated from studies using this compound is crucial for optimizing dosing regimens, understanding drug-drug interactions, and ultimately advancing the clinical development of Tricaprilin for various neurological disorders.

References

- 1. Tricaprilin | Endogenous Metabolite | TargetMol [targetmol.com]

- 2. abmole.com [abmole.com]

- 3. Tricaprylin | C27H50O6 | CID 10850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cerecin.com [cerecin.com]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Tricaprylin? [synapse.patsnap.com]

- 7. Modeling digestion, absorption, and ketogenesis after administration of tricaprilin formulations to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cerecin Neurosciences [cerecin.com]

- 9. Tricaprilin | triglyceride drug candidate | CAS# 538-23-8 | InvivoChem [invivochem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. chembk.com [chembk.com]

- 12. CN115536531B - Preparation method of tricaprylin - Google Patents [patents.google.com]

- 13. HPLC-MS Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Synthesis and Isotopic Purity Assessment of Tricaprilin-d15

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis and isotopic purity assessment of deuterated Tricaprilin, specifically focusing on Tricaprilin-d15. While direct literature on this compound is scarce, this document outlines a logical synthetic pathway and details the necessary analytical methodologies for its characterization, drawing from established principles of deuterated compound synthesis and analysis.

Introduction

Tricaprilin, a triglyceride composed of a glycerol backbone and three caprylic acid (octanoic acid) chains, is utilized in various pharmaceutical and nutritional applications. The deuterated analogue, this compound, serves as a valuable internal standard for pharmacokinetic studies and metabolic research, enabling precise quantification in biological matrices through mass spectrometry-based assays. This guide will detail a feasible synthetic route, purification methods, and the critical analytical techniques for verifying its isotopic purity.

For the purpose of this guide, we will focus on a logical and feasible synthesis of a closely related analogue, Tricaprilin-d20, which can be achieved using commercially available deuterated starting materials. This approach involves the esterification of Glycerol-d5 with three molecules of Octanoic acid-d5. The principles and analytical methods described herein are directly applicable to the characterization of this compound, should the appropriate deuterated starting materials be synthesized or sourced.

I. Synthesis of this compound

The synthesis of this compound is proposed via the esterification of a deuterated glycerol backbone with three molecules of deuterated caprylic acid. A plausible and efficient route involves the use of commercially available Glycerol-d5 and a custom or commercially sourced Caprylic acid-d5.

Starting Materials

| Compound | Supplier Example | Purity |

| Glycerol-1,1,2,3,3-d5 | Sigma-Aldrich, Cambridge Isotope Laboratories | ≥98 atom % D |

| Octanoic acid-d5 | MedChemExpress | ≥98% |

Synthetic Workflow

The synthesis of this compound is achieved through the direct esterification of Glycerol-d5 with three equivalents of Caprylic acid-d5. This reaction is typically catalyzed by an acid or can be carried out using enzymatic methods for higher selectivity and milder conditions.

Experimental Protocol: Esterification

-

Reaction Setup: In a round-bottom flask, dissolve Glycerol-d5 (1 equivalent) and Caprylic acid-d5 (3.3 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane or toluene).

-

Catalyst Addition: Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) (3.3 equivalents) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.3 equivalents) to the solution. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

II. Isotopic Purity Assessment

The determination of isotopic purity is a critical step to ensure the quality of the synthesized this compound for its intended use as an internal standard. The two primary analytical techniques for this purpose are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

Analytical Workflow

The assessment of isotopic purity involves a multi-step process to confirm the identity, chemical purity, and isotopic enrichment of the final product.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a compound with high mass accuracy.[2]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation.

-

Data Acquisition: Acquire full scan mass spectra in the appropriate mass range to observe the protonated molecular ion [M+H]+.

-

Data Analysis:

-

Determine the accurate mass of the molecular ion to confirm the elemental composition.

-

Analyze the isotopic cluster of the molecular ion. The relative intensities of the M, M+1, M+2, etc. peaks will reveal the distribution of the different isotopologues (d0 to d15).

-

Calculate the isotopic purity by determining the percentage of the d15 isotopologue relative to the sum of all isotopologues.[3]

-

Expected HRMS Data Summary

| Isotopologue | Theoretical m/z ([M+H]+) | Observed Intensity (%) |

| Tricaprilin (d0) | 471.3731 | < 0.1 |

| ... | ... | ... |

| This compound | 486.4669 | > 98 |

Note: The theoretical m/z values are calculated based on the exact masses of the most abundant isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides complementary information to HRMS, confirming the positions of deuteration and the overall structural integrity of the molecule.[1]

Experimental Protocols:

-

¹H NMR:

-

Sample Preparation: Dissolve a precise amount of this compound in a deuterated solvent (e.g., CDCl3) containing a known internal standard.

-

Acquisition: Acquire a high-resolution ¹H NMR spectrum.

-

Analysis: The signals corresponding to the deuterated positions should be significantly reduced or absent. The integration of any residual proton signals at these positions, relative to the internal standard, can be used to quantify the level of deuteration.[4]

-

-

¹³C NMR:

-

Sample Preparation: Prepare a concentrated solution of this compound in a deuterated solvent.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Analysis: The spectrum should be consistent with the structure of Tricaprilin. The carbon signals at the sites of deuteration may appear as multiplets due to C-D coupling, confirming the location of the deuterium labels.

-

-

²H NMR:

-

Sample Preparation: Dissolve the sample in a protonated solvent.

-

Acquisition: Acquire a ²H NMR spectrum.

-

Analysis: The presence of signals in the ²H NMR spectrum directly confirms the incorporation of deuterium into the molecule. The chemical shifts of these signals can further verify the positions of deuteration.[5]

-

Expected NMR Data Summary

| Nucleus | Expected Observations |

| ¹H NMR | Significant reduction or absence of signals corresponding to the glycerol backbone (except for the methine proton if not deuterated) and the caprylic acid chains. |

| ¹³C NMR | Spectrum consistent with the Tricaprilin structure. Carbons attached to deuterium will show characteristic splitting patterns (e.g., triplets for -CD2-). |

| ²H NMR | Signals will be present at chemical shifts corresponding to the deuterated positions on the glycerol and caprylic acid moieties. |

III. Data Presentation and Interpretation

A clear and concise presentation of the analytical data is crucial for the validation of the synthesized this compound.

Summary of Isotopic Purity Assessment

| Analytical Method | Parameter Measured | Result |

| HRMS | Isotopic Distribution | % d15, % d14, % d13, etc. |

| Accurate Mass | Confirms elemental composition | |

| ¹H NMR | Residual Proton Signals | Quantifies isotopic enrichment |

| ¹³C NMR | Structural Integrity | Confirms molecular structure |

| ²H NMR | Deuterium Incorporation | Confirms presence of deuterium |

Defining Isotopic Purity

It is important to distinguish between two key terms when reporting isotopic purity:

-

Isotopic Enrichment: Refers to the percentage of deuterium at a specific labeled position within the molecule.[4]

-

Species Abundance: Refers to the percentage of the total population of molecules that have a specific, complete isotopic composition (e.g., the percentage of molecules that are fully d15).[4]

For use as an internal standard, a high species abundance of the desired isotopologue (this compound) is critical for accurate quantification.

IV. Conclusion

The synthesis of this compound, while not described in readily available literature, can be logically approached through the esterification of appropriately deuterated glycerol and caprylic acid starting materials. This technical guide outlines a feasible synthetic strategy and provides detailed protocols for the essential analytical techniques—HRMS and NMR spectroscopy—required to rigorously assess the isotopic purity of the final product. By following these methodologies, researchers can confidently synthesize and characterize high-purity this compound for use in demanding analytical applications.

References

- 1. hmdb.ca [hmdb.ca]

- 2. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycerol (1,1,2,3,3-Dâ ) - Cambridge Isotope Laboratories, DLM-1229-5 [isotope.com]

- 4. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Tricaprilin-d15

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Tricaprilin-d15, a deuterated isotopologue of Tricaprilin. Given the specialized nature of this stable isotope-labeled compound, this document synthesizes available data and outlines logical experimental protocols for its analysis and use. It is intended to be a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction

Tricaprilin, the non-deuterated parent compound, is a medium-chain triglyceride that has been investigated for its potential therapeutic applications, notably in neurodegenerative diseases like Alzheimer's, by inducing a state of ketosis.[1][2] this compound serves as an invaluable tool in these research endeavors, primarily as an internal standard for quantitative analysis of Tricaprilin in biological matrices by mass spectrometry. Its 15 deuterium atoms provide a distinct mass shift, enabling precise differentiation from the endogenous, non-labeled compound.[3]

Chemical and Physical Properties

Quantitative data for this compound is not extensively published. Therefore, the following tables provide a combination of available data for this compound and its non-deuterated counterpart, Tricaprilin, for comparative purposes. The properties of the deuterated compound are expected to be very similar to the parent compound, with the most significant difference being its molecular weight.

Table 1: General and Chemical Properties

| Property | This compound | Tricaprilin (for comparison) |

| Synonyms | Glyceryl tri(octanoate-d15), Trioctanoin-d15 | Glyceryl trioctanoate, Trioctanoin |

| CAS Number | 352431-24-4[3] | 538-23-8[4] |

| Molecular Formula | C₂₇H₃₅D₁₅O₆ | C₂₇H₅₀O₆[4] |

| Molecular Weight | 516.0 g/mol [3] | 470.68 g/mol [4] |

| Exact Mass | 515.64319288 Da[3] | 470.36074 Da |

Table 2: Physical Characteristics

| Property | This compound | Tricaprilin (for comparison) |

| Physical State | Presumed to be a liquid at room temperature | Liquid[4] |

| Appearance | Data not available | Colorless to light yellow, oily liquid |

| Melting Point | Data not available | 8.1 °C |

| Boiling Point | Data not available | 232.5 °C at 1 mmHg |

| Density | Data not available | 0.954 g/cm³ |

| Solubility | Data not available, expected to be similar to Tricaprilin | Soluble in chloroform, ether, and oils. Insoluble in water. |

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound would likely involve the esterification of glycerol with deuterated caprylic acid (caprylic acid-d15).

Methodology:

-

Preparation of Caprylic Acid-d15: The starting material, caprylic acid, would be subjected to a deuterium exchange reaction. This can be achieved by heating caprylic acid in the presence of a deuterium source, such as D₂O, and a suitable catalyst (e.g., platinum or palladium) under pressure. The reaction would be monitored by NMR or mass spectrometry to ensure complete deuteration of the alkyl chain.

-

Esterification: Glycerol is then esterified with three equivalents of the prepared caprylic acid-d15. This reaction is typically carried out in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) or through enzymatic catalysis (e.g., lipase) to yield this compound. The reaction is generally performed under reflux with the removal of water to drive the equilibrium towards the product.

-

Purification: The crude this compound is purified using column chromatography on silica gel to remove any unreacted starting materials and byproducts. The purity of the final product is then assessed.

Diagram 1: Proposed Synthesis Workflow for this compound

A proposed workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic and chromatographic techniques.

Methodology:

-

¹H NMR: The ¹H NMR spectrum is expected to show signals corresponding to the glycerol backbone protons. The signals from the caprylic acid chains should be significantly diminished or absent due to the replacement of protons with deuterium. The integration of the remaining proton signals against a known standard would help in confirming the degree of deuteration.

-

²H NMR: The ²H NMR spectrum would show signals corresponding to the deuterium atoms on the caprylic acid chains, confirming the positions of deuteration.

-

¹³C NMR: The ¹³C NMR spectrum would show signals for all carbon atoms in the molecule. The signals for the deuterated carbons may appear as multiplets due to C-D coupling.

Methodology:

-

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS would be used to determine the exact mass of the molecular ion ([M+Na]⁺ or [M+NH₄]⁺), which should correspond to the calculated exact mass of this compound. This confirms the molecular formula.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis by MS/MS would reveal the structure of the molecule. The fragmentation pattern would show the loss of deuterated caprylic acid chains, further confirming the structure and the location of the deuterium labels.

Methodology:

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): The purity of this compound can be assessed using GC-FID or HPLC with a suitable detector (e.g., ELSD or MS). The chromatogram should show a single major peak corresponding to this compound.

Diagram 2: Analytical Workflow for Characterization

Workflow for the structural confirmation and purity assessment of this compound.

Metabolic Fate and Biological Interactions

This compound is expected to follow the same metabolic pathway as its non-deuterated counterpart. The primary biological role of Tricaprilin is to serve as a precursor for the production of ketone bodies.

Upon oral administration, Tricaprilin is hydrolyzed in the gastrointestinal tract by lipases into glycerol and three molecules of caprylic acid. In the case of this compound, this would yield glycerol and deuterated caprylic acid (caprylic acid-d15). The deuterated caprylic acid is then absorbed and transported to the liver, where it undergoes β-oxidation to produce acetyl-CoA. The acetyl-CoA then enters the ketogenic pathway, leading to the formation of the ketone bodies, β-hydroxybutyrate and acetoacetate, which will be labeled with deuterium. These deuterated ketone bodies can then be utilized by the brain and other tissues as an alternative energy source.

The primary use of this compound in research is as a tracer or internal standard in pharmacokinetic studies to quantify the absorption, distribution, metabolism, and excretion of Tricaprilin.[4] The deuterium labeling does not significantly alter the biochemical behavior of the molecule in these metabolic processes.

Diagram 3: Metabolic Pathway of this compound

Metabolic fate of this compound leading to the formation of deuterated ketone bodies.

Conclusion

This compound is a critical analytical tool for researchers studying the pharmacokinetics and therapeutic potential of Tricaprilin. While specific physical and chemical data for this deuterated compound are limited, this guide provides a robust framework based on the properties of the parent compound and established methodologies for the synthesis and analysis of deuterated lipids. The outlined experimental protocols and logical workflows offer a clear path for the characterization and utilization of this compound in a research setting. As the use of stable isotope-labeled compounds in drug development continues to grow, a thorough understanding of their characteristics is paramount for accurate and reliable scientific investigation.

References

- 1. Glyceryl tri(octanoate-d15) | C27H50O6 | CID 71309038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mass Spectrometry and Lipidomics Core | Division of Endocrinology, Metabolism & Lipid Research | Washington University in St. Louis [endocrinology.wustl.edu]

- 4. Modeling digestion, absorption, and ketogenesis after administration of tricaprilin formulations to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Tricaprilin-d15 in Metabolic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling Lipid Metabolism with Stable Isotope Tracers

In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the dynamics of biochemical pathways in vivo. Unlike their radioactive counterparts, stable isotopes are non-radioactive, making them safe for human studies.[1][2] By introducing a molecule labeled with a heavy isotope, such as deuterium (²H), into a biological system, researchers can track its metabolic fate with high precision using mass spectrometry.[3] This guide focuses on the application of Tricaprilin-d15, a deuterated form of the medium-chain triglyceride (MCT) tricaprilin, as a powerful tracer to investigate fatty acid and triglyceride metabolism.

Tricaprilin is composed of a glycerol backbone esterified with three caprylic acid (C8:0) molecules.[4] Its deuterated analogue, this compound, is synthesized to have 15 deuterium atoms replacing hydrogen atoms on the caprylic acid chains. This isotopic labeling allows for the precise tracking of the absorption, distribution, and metabolic conversion of the caprylic acid moieties. The use of deuterated standards is a cornerstone for achieving reliable and reproducible results in lipidomics.[5]

Core Mechanism of Action as a Metabolic Tracer

The fundamental principle behind using this compound in metabolic studies is to trace the journey of its constituent deuterated caprylic acid molecules through various metabolic pathways. Following oral or intravenous administration, this compound is expected to follow the known metabolic fate of MCTs.[4]

-

Hydrolysis: In the gastrointestinal tract, pancreatic lipases hydrolyze the ester bonds of this compound, releasing deuterated caprylic acid (caprylic acid-d5) and a glycerol backbone.[4]

-

Absorption and Transport: Due to their shorter chain length, medium-chain fatty acids like caprylic acid are rapidly absorbed and transported directly to the liver via the portal vein.[4]

-

Hepatic Metabolism: In the liver, the deuterated caprylic acid undergoes several key metabolic processes:

-

β-Oxidation: The primary fate of caprylic acid is mitochondrial β-oxidation, where it is broken down into acetyl-CoA. The deuterium label can be tracked through this process.

-

Ketogenesis: The resulting acetyl-CoA is a substrate for ketogenesis, leading to the formation of deuterated ketone bodies (β-hydroxybutyrate and acetoacetate).[6] The appearance of these labeled ketones in the bloodstream provides a direct measure of the rate of hepatic ketogenesis from the administered tracer.

-

Chain Elongation: A minor pathway for medium-chain fatty acids is chain elongation, where they can be converted into longer-chain fatty acids.[7][8] The incorporation of deuterium into long-chain fatty acids in various lipid pools (e.g., triglycerides, phospholipids) can quantify the extent of this process.

-

-

Systemic Distribution and Utilization: Deuterated metabolites, primarily ketone bodies and any elongated fatty acids, are released into the systemic circulation and can be taken up by extrahepatic tissues, such as the brain and skeletal muscle, for energy production.[9]

By measuring the enrichment of deuterium in various metabolites over time, researchers can quantify the flux through these pathways.

Experimental Protocols

The following are detailed methodologies for hypothetical in vivo and in vitro studies using this compound. These protocols are based on established methods for stable isotope tracer studies with lipids.[3][7]

In Vivo Human Metabolic Study Protocol

Objective: To quantify the rate of ketogenesis, oxidation, and chain elongation of caprylic acid from orally administered this compound.

1. Subject Preparation:

- Subjects fast overnight for 10-12 hours.

- A baseline blood sample is collected.

- A baseline breath sample is collected into a collection bag.

2. Tracer Administration:

- A precisely weighed oral dose of this compound is administered, often mixed with a standardized meal to ensure physiological relevance.[9]

3. Sample Collection:

- Blood: Venous blood samples are collected at regular intervals (e.g., 0, 30, 60, 90, 120, 180, 240, 300 minutes) into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C.

- Breath: Breath samples are collected at the same time points as blood draws to measure the enrichment of ¹³CO₂ (if a ¹³C-labeled tracer is co-administered) or to analyze other volatile organic compounds.

4. Sample Analysis (Mass Spectrometry):

- Plasma Metabolite Extraction: Lipids and other metabolites are extracted from plasma using a solvent system (e.g., Folch method).

- Derivatization: Fatty acids and other metabolites may require derivatization to improve their volatility and ionization efficiency for gas chromatography-mass spectrometry (GC-MS) analysis.

- GC-MS/MS or LC-MS/MS Analysis:

- The isotopic enrichment of deuterated caprylic acid, ketone bodies, and other fatty acids in plasma extracts is determined.

- Specific transitions are monitored for the deuterated and non-deuterated forms of each analyte.

5. Data Analysis:

- The tracer-to-tracee ratio (TTR) is calculated for each metabolite at each time point.

- Metabolic flux rates are calculated using appropriate kinetic models, such as the precursor-product model.

In Vitro Hepatocyte Culture Protocol

Objective: To investigate the intracellular fate of caprylic acid in a controlled cellular environment.

1. Cell Culture:

- Primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) are cultured to confluence in appropriate media.

2. Tracer Incubation:

- The culture medium is replaced with a medium containing a known concentration of deuterated caprylic acid (hydrolyzed from this compound or as the free fatty acid).

- Cells are incubated for various time points (e.g., 0, 1, 4, 8, 24 hours).

3. Sample Collection and Processing:

- Media: The culture medium is collected to measure the secretion of deuterated ketone bodies and other metabolites.

- Cells: Cells are washed with cold phosphate-buffered saline and then lysed.

- Metabolite Extraction: Intracellular metabolites are extracted from the cell lysate.

4. Sample Analysis:

- The isotopic enrichment of intracellular and extracellular metabolites is determined by LC-MS/MS.

Data Presentation

Quantitative data from this compound studies should be summarized in a clear and structured format to facilitate comparison and interpretation. The following tables provide examples of how such data could be presented.

Table 1: Plasma Metabolite Isotopic Enrichment (Hypothetical Data)

| Time (minutes) | Caprylic Acid-d5 (TTR) | β-Hydroxybutyrate-d4 (TTR) | Palmitic Acid-d2 (TTR) |

| 0 | 0.000 | 0.000 | 0.000 |

| 30 | 0.152 | 0.015 | 0.001 |

| 60 | 0.289 | 0.048 | 0.002 |

| 90 | 0.354 | 0.089 | 0.004 |

| 120 | 0.310 | 0.115 | 0.005 |

| 180 | 0.188 | 0.095 | 0.006 |

| 240 | 0.095 | 0.063 | 0.005 |

| 300 | 0.042 | 0.031 | 0.004 |

TTR: Tracer-to-Tracee Ratio

Table 2: Calculated Metabolic Flux Rates (Hypothetical Data)

| Parameter | Value (μmol/kg/min) | Description |

| Rate of Appearance (Ra) of Caprylic Acid | 15.5 | The rate at which caprylic acid enters the plasma. |

| Rate of Ketogenesis from Caprylic Acid | 8.2 | The rate of production of ketone bodies from the tracer. |

| Rate of Caprylic Acid Oxidation | 6.1 | The rate at which caprylic acid is oxidized for energy. |

| Rate of Chain Elongation to Palmitic Acid | 0.3 | The rate of conversion of caprylic acid to palmitic acid. |

Mandatory Visualizations

Signaling Pathways

Caption: Metabolic fate of this compound.

Experimental Workflow

Caption: In vivo metabolic study workflow.

Logical Relationships in Tracer Analysis

Caption: Logic of stable isotope tracer data analysis.

References

- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. metsol.com [metsol.com]

- 3. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triglycerides of medium-chain fatty acids: a concise review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Modeling digestion, absorption, and ketogenesis after administration of tricaprilin formulations to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring the metabolic fate of medium-chain triglycerides in healthy individuals using a stable isotope tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cerecin.com [cerecin.com]

An In-Depth Technical Guide to the Solubility of Tricaprilin-d15 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Tricaprilin-d15 in various organic solvents. The information presented herein is essential for professionals in drug development and research who utilize this compound as an internal standard, tracer, or in formulation studies.

Note on Deuteration: The data presented in this guide pertains to the non-deuterated form of the molecule, Tricaprilin (also known as Trioctanoin). It is a widely accepted scientific premise that the substitution of protium with deuterium (as in this compound) has a negligible effect on the compound's physical properties, including its solubility in organic solvents. Therefore, the provided data serves as a reliable proxy for the solubility of this compound.

Core Solubility Data

The solubility of a compound is a critical parameter in a multitude of scientific applications, from designing analytical methods to developing effective drug delivery systems. Tricaprilin, a triglyceride composed of glycerol and three octanoic acid units, exhibits solubility in a range of common organic solvents. Its solubility is primarily dictated by its nonpolar nature.

The following table summarizes the solubility of Tricaprilin in several organic solvents. This information has been compiled from various chemical databases and safety data sheets.

| Organic Solvent | CAS Number | Solubility |

| Ethanol | 64-17-5 | Miscible[1][2][3][4] |

| Chloroform | 67-66-3 | Very Soluble[1][2] |

| Diethyl Ether | 60-29-7 | Very Soluble[1][2] |

| Benzene | 71-43-2 | Very Soluble[1][2] |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Soluble[5] |

| Petroleum Ether | 8032-32-4 | Very Soluble[1][6] |

| Water | 7732-18-5 | Insoluble (0.40 mg/L at 37 °C)[6] |

Definition of Terms:

-

Miscible: The solute and solvent are completely soluble in each other at all proportions, forming a homogeneous solution.[1][3][4]

-

Very Soluble: A high degree of solubility, though not necessarily in all proportions. Specific quantitative data is not consistently available in the literature.

-

Soluble: The solute has a noticeable solubility in the solvent.

-

Insoluble: The solute has very low to negligible solubility in the solvent.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a given solvent. The following protocol is a generalized procedure suitable for determining the solubility of triglycerides like Tricaprilin in organic solvents.

Principle

An excess amount of the solute (this compound) is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow for the establishment of equilibrium between the dissolved and undissolved solute. Subsequently, the saturated solution is separated from the excess solid, and the concentration of the dissolved solute is determined using a suitable analytical method.

Materials and Apparatus

-

This compound (of known purity)

-

Organic solvents (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Mechanical shaker or orbital incubator with temperature control

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))

Procedure

-

Preparation of the Test Solution: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a volumetric flask.

-

Solvent Addition: Add a known volume of the desired organic solvent to the flask.

-

Equilibration: Seal the flask and place it in a mechanical shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

-

Phase Separation: After the equilibration period, allow the flask to stand undisturbed at the constant temperature to permit the undissolved this compound to settle. For finer separation, the mixture can be centrifuged.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe. To ensure no undissolved particles are transferred, pass the aliquot through a syringe filter that is chemically resistant to the solvent.

-

Quantification: Dilute the collected aliquot with the same solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted sample using a validated analytical method (e.g., GC-MS or HPLC) to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility of this compound in the organic solvent, typically expressed in units such as g/100 mL or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

References

Tricaprilin-d15 stability under various storage conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Tricaprilin-d15 under various storage conditions. As a deuterated internal standard, ensuring the stability and purity of this compound is critical for the accuracy and reproducibility of analytical methods in research and drug development. This document outlines the potential degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.

Introduction to this compound

This compound is the deuterium-labeled version of Tricaprilin, a medium-chain triglyceride (MCT). Tricaprilin itself is comprised of a glycerol backbone esterified with three caprylic acid (C8) fatty acid chains. The "d15" designation indicates that 15 hydrogen atoms on the caprylic acid chains have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Tricaprilin in biological matrices, as it is chemically identical to the analyte but has a distinct, higher mass.

The stability of this compound is paramount for its use as an internal standard. Degradation of the molecule can lead to inaccurate quantification of the target analyte. The primary degradation pathways for triglycerides like this compound are hydrolysis and oxidation.

Potential Degradation Pathways

The chemical stability of this compound is influenced by environmental factors such as temperature, humidity, and light. The two main degradation mechanisms are:

-

Hydrolysis: In the presence of moisture, the ester bonds of the triglyceride can be cleaved, leading to the formation of glycerol, free caprylic acid-d15, and mono- and diglycerides. This process can be accelerated by acidic or basic conditions.

-

Oxidation: The fatty acid chains of triglycerides can undergo oxidation, especially if unsaturated fatty acids are present as impurities. While caprylic acid is a saturated fatty acid and thus less susceptible to oxidation than unsaturated fatty acids, oxidation can still occur under harsh conditions, leading to the formation of hydroperoxides, aldehydes, ketones, and other oxidative byproducts.

The following diagram illustrates the primary hydrolytic degradation pathway of this compound.

Caption: Hydrolytic degradation pathway of this compound.

Recommended Storage Conditions

To minimize degradation and ensure the long-term stability of this compound, the following storage conditions are recommended based on general guidelines for triglycerides and deuterated standards:

| Condition | Recommendation | Rationale |

| Temperature | -20°C or below (long-term) | Reduces the rate of chemical reactions, including hydrolysis and oxidation. |

| 2-8°C (short-term) | Suitable for short-term storage and for solutions in use. | |

| Humidity | Store in a dry environment | Minimizes the risk of hydrolytic degradation. |

| Light | Protect from light | Prevents potential photo-oxidation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Reduces the risk of oxidation. |

Stability Data (Illustrative)

While specific public stability data for this compound is not available, the following tables provide an illustrative example of expected stability based on the known behavior of medium-chain triglycerides under ICH (International Council for Harmonisation) recommended stability testing conditions.

Table 1: Long-Term Stability of this compound (Illustrative)

| Storage Condition | Timepoint | Purity (%) | Appearance |

| -20°C ± 5°C | 0 months | 99.8 | Clear, colorless oil |

| 6 months | 99.7 | Clear, colorless oil | |

| 12 months | 99.6 | Clear, colorless oil | |

| 24 months | 99.5 | Clear, colorless oil | |

| 5°C ± 3°C | 0 months | 99.8 | Clear, colorless oil |

| 6 months | 99.5 | Clear, colorless oil | |

| 12 months | 99.2 | Clear, colorless oil |

Table 2: Accelerated Stability of this compound (Illustrative)

| Storage Condition | Timepoint | Purity (%) | Appearance |

| 25°C ± 2°C / 60% RH ± 5% RH | 0 months | 99.8 | Clear, colorless oil |

| 3 months | 99.1 | Clear, colorless oil | |

| 6 months | 98.5 | Clear, colorless oil | |

| 40°C ± 2°C / 75% RH ± 5% RH | 0 months | 99.8 | Clear, colorless oil |

| 1 month | 98.2 | Clear, colorless oil | |

| 3 months | 96.9 | Clear, colorless oil |

Table 3: Forced Degradation of this compound (Illustrative)

| Stress Condition | Duration | Purity (%) | Major Degradants Observed |

| 0.1 M HCl, 60°C | 24 hours | 85.2 | Caprylic Acid-d15, Diglycerides-d15 |

| 0.1 M NaOH, 60°C | 8 hours | 78.5 | Caprylic Acid-d15, Diglycerides-d15 |

| 3% H₂O₂, RT | 24 hours | 97.1 | Minor oxidative byproducts |

| Photostability (ICH Q1B) | 1.2 million lux hours | 99.6 | No significant degradation |

| Thermal (80°C) | 48 hours | 95.3 | Caprylic Acid-d15 |

Experimental Protocols for Stability Testing

A comprehensive stability testing program for this compound should include long-term, accelerated, and forced degradation studies.

Analytical Method

A validated stability-indicating analytical method is crucial. A High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) method is recommended.

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase: Gradient elution with a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Detection: Mass Spectrometry (e.g., Triple Quadrupole or Q-TOF) in positive ion mode.

-

Monitored Ions: Precursor and product ions for this compound and its potential degradation products.

Long-Term and Accelerated Stability Study Protocol

-

Sample Preparation: Aliquot this compound into amber glass vials and seal under an inert atmosphere.

-

Storage: Place samples in stability chambers maintained at the conditions specified in Tables 1 and 2.

-

Timepoints: Pull samples at the designated timepoints (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated).

-

Analysis: Analyze the samples using the validated HPLC-MS method to determine purity and identify any degradation products.

-

Visual Inspection: At each timepoint, visually inspect the samples for any changes in appearance (color, clarity).

The following diagram outlines the workflow for a typical stability study.

Caption: Workflow for a typical stability study.

Forced Degradation Study Protocol

-

Acidic Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution at 60°C for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

-

Basic Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Heat the solution at 60°C for a defined period (e.g., 8 hours). Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

-

Thermal Degradation: Place a sample of neat this compound in an oven at 80°C for 48 hours.

-

Photostability: Expose a sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

-

Analysis: Analyze all stressed samples and a control sample using the validated HPLC-MS method to determine the extent of degradation and identify the degradation products.

Conclusion

This compound, as a deuterated internal standard, is expected to be stable when stored under appropriate conditions. The primary risks to its stability are hydrolysis and oxidation. By implementing the recommended storage conditions of -20°C or below, protection from light and moisture, and storage under an inert atmosphere, the integrity of the standard can be maintained for an extended period. The experimental protocols outlined in this guide provide a framework for a comprehensive stability assessment program to ensure the continued suitability of this compound for its intended analytical purpose. For critical applications, it is always recommended to refer to the manufacturer's specific storage recommendations and certificate of analysis.

A Technical Guide to Tricaprilin-d15: Commercial Availability and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, and scientific applications of deuterated Tricaprilin, with a specific focus on Tricaprilin-d15 as requested. It is intended to serve as a resource for researchers, scientists, and drug development professionals who require a stable isotope-labeled internal standard for the quantitative analysis of Tricaprilin.

Introduction to Tricaprilin and its Deuterated Analogs

Tricaprilin, also known as trioctanoin or glyceryl trioctanoate, is a medium-chain triglyceride (MCT) composed of a glycerol backbone and three caprylic acid (octanoic acid) fatty acid chains. It is under investigation as a ketogenic agent for various neurological conditions, including Alzheimer's disease.

In bioanalytical studies, particularly pharmacokinetic (PK) and metabolism studies, the use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification of the analyte of interest by mass spectrometry. Deuterated analogs of Tricaprilin, such as this compound, serve this purpose. These standards have the same chemical properties as the unlabeled compound but a higher mass, allowing them to be distinguished by a mass spectrometer. This co-eluting, mass-differentiated standard helps to correct for variability in sample preparation and instrument response.

It is important to note that while the query specified "this compound," the most commonly available and heavily deuterated form found in the market is Tricaprilin-d50 . This guide will address both to provide a comprehensive resource.

Commercial Suppliers and Availability

The primary commercial supplier identified for deuterated Tricaprilin is MedchemExpress . They list both this compound and Tricaprilin-d50 in their product catalog, indicating their role as a key source for these research compounds. While other major chemical suppliers such as Toronto Research Chemicals, Santa Cruz Biotechnology, and Cayman Chemical are prominent in the life sciences sector, their online catalogs did not readily list this compound or Tricaprilin-d50 at the time of this review.

Table 1: Commercial Supplier Information for Deuterated Tricaprilin

| Supplier | Product Name(s) | Catalog Number(s) | Availability | Notes |

| MedchemExpress | This compound (Trioctanoin-d15) | HY-B1804S2 | Inquire for quote | Listed as a deuterated analog of Tricaprilin. |

| Tricaprilin-d50 (Trioctanoin-d50) | HY-B1804S1 | Inquire for quote | The more heavily deuterated and commonly cited version. |

Note: Availability and catalog numbers are subject to change. It is recommended to contact the supplier directly for the most current information.

Technical Data and Specifications

A Certificate of Analysis (CoA) provides critical information regarding the quality and purity of a chemical standard. While a specific CoA for this compound or -d50 was not publicly available, a representative CoA for the non-deuterated Tricaprilin from MedchemExpress provides an example of the expected quality control parameters.

Table 2: Representative Technical Specifications for Tricaprilin (based on non-deuterated CoA)

| Parameter | Specification |

| Appearance | Colorless to light yellow liquid |

| Purity (by NMR) | ≥98.0% |

| Molecular Formula | C₂₇H₅₀O₆ |

| Molecular Weight | 470.69 g/mol |

| Storage | -20°C (3 years) |

For deuterated standards, the CoA would additionally include crucial information such as:

-

Isotopic Purity/Enrichment: The percentage of the deuterated form relative to the unlabeled and other isotopic variants.

-

Deuterium Incorporation: The number and location of deuterium atoms in the molecule.

Researchers should always request a lot-specific Certificate of Analysis from the supplier before use to ensure the quality and suitability of the standard for their experiments.

Synthesis of Deuterated Tricaprilin

The synthesis of deuterated triglycerides like this compound or -d50 is a multi-step process that is not typically performed in a standard research laboratory. The general approach involves the use of deuterated precursors. One common method is the esterification of glycerol with deuterated caprylic acid (octanoic acid-d15 or a more heavily deuterated variant). The deuterated fatty acid itself can be synthesized through various organic chemistry techniques, often involving H/D exchange reactions on the hydrocarbon chain.

A generalized workflow for the synthesis is outlined below:

Caption: Generalized synthesis workflow for this compound.

Experimental Protocols: Application in Bioanalysis

Deuterated Tricaprilin is an essential tool for the quantitative analysis of Tricaprilin in biological matrices such as plasma, serum, or tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following provides a detailed, representative experimental protocol.

Sample Preparation: Protein Precipitation

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample (calibration standard, quality control sample, or unknown sample).

-

Internal Standard Spiking: Add 10 µL of the this compound working solution (concentration to be optimized based on instrument sensitivity, e.g., 100 ng/mL in methanol) to each tube.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters

Table 3: Representative LC Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Tandem Mass Spectrometry (MS/MS) Parameters

Detection is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

Table 4: Representative MS/MS Parameters

| Parameter | Tricaprilin | This compound |

| Precursor Ion (Q1) | m/z of [M+NH₄]⁺ or [M+Na]⁺ | m/z of deuterated [M+NH₄]⁺ or [M+Na]⁺ |

| Product Ion (Q3) | Specific fragment ion | Corresponding fragment ion of the deuterated precursor |

| Collision Energy | To be optimized | To be optimized |

| Dwell Time | 100 ms | 100 ms |

Note: The exact m/z values for precursor and product ions will depend on the ionization adduct and the specific fragmentation pattern of Tricaprilin, which should be determined experimentally.

The workflow for a typical bioanalytical experiment is depicted below:

Caption: Experimental workflow for Tricaprilin quantification.

Signaling Pathways and Logical Relationships

Tricaprilin is investigated for its potential to induce ketosis, providing an alternative energy source for the brain. The metabolic pathway from Tricaprilin to ketone bodies is a key area of study.

Caption: Metabolic pathway of Tricaprilin to ketone bodies.

Conclusion

This compound and its more heavily deuterated analog, Tricaprilin-d50, are essential tools for the accurate quantification of Tricaprilin in preclinical and clinical research. MedchemExpress is a key commercial supplier for these stable isotope-labeled standards. The provided experimental protocols and diagrams offer a foundational framework for researchers to develop and implement robust bioanalytical methods for their studies. It is imperative to obtain a lot-specific Certificate of Analysis to ensure the quality and isotopic purity of the standard before its use in quantitative assays.

Deuterated Tricaprilin for In Vivo Metabolic Tracing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricaprilin, a triglyceride composed of three caprylic acid (C8:0) molecules, serves as a medium-chain triglyceride (MCT) with significant therapeutic and research interest. Its metabolic pathway, leading to the production of ketone bodies, offers an alternative energy source for the brain and other tissues. This has prompted investigations into its potential role in managing neurological conditions like Alzheimer's disease and migraines.[1][2] To precisely track the in vivo fate of tricaprilin and its metabolites, stable isotope labeling, particularly with deuterium, has emerged as a powerful tool. Deuterated tricaprilin allows for the sensitive and specific tracing of its absorption, distribution, metabolism, and excretion (ADME) without the safety concerns associated with radioactive isotopes.

This technical guide provides a comprehensive overview of the core principles and methodologies for utilizing deuterated tricaprilin in in vivo metabolic tracing studies. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and analyze such experiments.

Metabolic Pathway of Tricaprilin

Upon oral administration, tricaprilin undergoes hydrolysis in the gastrointestinal tract, catalyzed by lipases, to release glycerol and three molecules of caprylic acid. Caprylic acid is then absorbed and transported to the liver via the portal vein. In the liver, it undergoes β-oxidation to produce acetyl-CoA, which is subsequently used in the synthesis of the ketone bodies, β-hydroxybutyrate (BHB) and acetoacetate. These ketone bodies are then released into the bloodstream and utilized by various tissues, including the brain, as an energy source.

Synthesis of Deuterated Tricaprilin

The synthesis of deuterated tricaprilin (e.g., Tricaprilin-d50) involves a two-step process: the synthesis of deuterated caprylic acid and its subsequent esterification with glycerol.

Synthesis of Deuterated Caprylic Acid

Deuterated caprylic acid can be synthesized via hydrogen-deuterium exchange reactions on non-deuterated caprylic acid. This is often achieved using a catalyst in the presence of a deuterium source, such as deuterium oxide (D₂O).

Materials:

-

Caprylic acid

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Platinum on carbon (Pt/C) catalyst

-

Sodium deuteroxide (NaOD) in D₂O

-

Hydrochloric acid (HCl)

-

Celite

Protocol:

-

In a pressure reactor, combine caprylic acid, D₂O, Pt/C catalyst, and NaOD in D₂O.

-

Degas the reactor by purging with an inert gas (e.g., nitrogen).

-

Seal the reactor and heat to approximately 220°C for several days with constant stirring.

-

Cool the reactor to room temperature and filter the contents through Celite to remove the catalyst.

-

Acidify the aqueous filtrate to a low pH using HCl to precipitate the deuterated caprylic acid.

-

Collect the deuterated caprylic acid by filtration, wash with cold D₂O, and dry under vacuum.

-

The level of deuteration can be confirmed by mass spectrometry.

Enzymatic Esterification of Deuterated Caprylic Acid with Glycerol

Enzymatic synthesis using a lipase is a preferred method for esterification as it offers high specificity and milder reaction conditions compared to chemical synthesis.

Materials:

-

Deuterated caprylic acid

-

Glycerol

-

Immobilized lipase (e.g., Novozym 435)

-

Molecular sieves (to remove water)

-

Organic solvent (e.g., hexane, optional)

Protocol:

-

Combine deuterated caprylic acid and glycerol in a suitable reaction vessel. A molar ratio of caprylic acid to glycerol of approximately 3.5:1 is often used.

-

Add the immobilized lipase (e.g., 5-10% by weight of substrates).

-

Add molecular sieves to the reaction mixture to remove the water produced during esterification, which drives the reaction towards product formation.

-

If using a solvent, add it to the mixture.

-

Incubate the reaction at a controlled temperature (e.g., 50-60°C) with constant stirring for 24-48 hours.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, remove the immobilized lipase by filtration.

-

If a solvent was used, remove it under reduced pressure.

-

Purify the resulting deuterated tricaprilin using column chromatography on silica gel.

In Vivo Experimental Protocol: Metabolic Tracing in a Rodent Model

This protocol outlines a general procedure for an in vivo metabolic tracing study using deuterated tricaprilin in mice.

1. Animal Model and Acclimation:

-

Species: C57BL/6 mice are a commonly used strain for metabolic studies.

-

Acclimation: House the animals in a controlled environment (temperature, light-dark cycle) for at least one week before the experiment with ad libitum access to standard chow and water.

2. Deuterated Tricaprilin Formulation and Dosage:

-

Formulation: Prepare a homogenous suspension of deuterated tricaprilin in a suitable vehicle (e.g., corn oil or a water-based emulsion with a surfactant like Tween 80).

-

Dosage: The dosage will depend on the specific research question. A typical oral gavage dose might range from 1 to 5 g/kg body weight.

3. Experimental Procedure:

-

Fasting: Fast the mice overnight (approximately 12-16 hours) to ensure a baseline metabolic state, with free access to water.

-

Administration: Administer the deuterated tricaprilin formulation via oral gavage.

-

Sample Collection:

-

Blood: Collect serial blood samples (e.g., 20-30 µL) from the tail vein at multiple time points post-administration (e.g., 0, 15, 30, 60, 90, 120, 180, 240 minutes). Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

Tissues: At the final time point, euthanize the animals and rapidly collect tissues of interest (e.g., liver, brain, adipose tissue). Flash-freeze the tissues in liquid nitrogen and store at -80°C until analysis.

-

4. Sample Processing:

-

Plasma/Serum: Centrifuge the blood samples to separate plasma or serum. Store at -80°C.

-

Tissue Homogenization: Homogenize the frozen tissues in a suitable extraction solvent (e.g., a mixture of methanol, acetonitrile, and water) to quench metabolism and extract metabolites.

Analytical Methodology: LC-MS/MS for Deuterated Metabolite Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of deuterated metabolites.

1. Sample Preparation:

-

Protein Precipitation: For plasma/serum samples, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) containing internal standards (e.g., commercially available deuterated forms of the analytes of interest).

-

Tissue Extract Cleanup: Centrifuge the tissue homogenates to pellet cellular debris. The supernatant can be further purified if necessary (e.g., by solid-phase extraction).

2. LC-MS/MS Analysis:

-

Chromatography: Use a suitable liquid chromatography column (e.g., a C18 reversed-phase column) to separate the metabolites of interest.

-

Mass Spectrometry: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the deuterated metabolite) and a specific product ion for highly selective detection.

-

Data Acquisition: Develop specific MRM transitions for the deuterated forms of caprylic acid, β-hydroxybutyrate, and acetoacetate.

Table 1: Example MRM Transitions for Deuterated Metabolites

| Compound | Deuterated Form | Precursor Ion (m/z) | Product Ion (m/z) |

| Caprylic Acid | Caprylic Acid-d15 | 159.2 | 114.2 |

| β-hydroxybutyrate | β-hydroxybutyrate-d4 | 107.1 | 61.1 |

| Acetoacetate | Acetoacetate-d3 | 104.1 | 60.1 |

Note: The exact m/z values will depend on the specific deuterated standard used and the ionization mode.

3. Data Analysis:

-

Quantify the concentration of the deuterated metabolites in each sample using a calibration curve generated from standards of known concentrations.

-

Calculate the enrichment of the deuterium label in the metabolite pools over time.

-

Use pharmacokinetic modeling software to determine key parameters such as absorption rate, elimination rate, and volume of distribution.

Data Presentation and Interpretation

The quantitative data obtained from in vivo metabolic tracing studies with deuterated tricaprilin can be presented in tables and graphs to facilitate interpretation.

Table 2: Hypothetical Plasma Concentrations of Deuterated Metabolites Over Time

| Time (min) | Deuterated Caprylic Acid (µM) | Deuterated β-hydroxybutyrate (µM) |

| 0 | 0 | 0 |

| 15 | 50.2 ± 5.1 | 15.8 ± 2.3 |

| 30 | 125.6 ± 12.3 | 45.7 ± 6.8 |

| 60 | 98.4 ± 9.5 | 150.3 ± 15.1 |

| 90 | 45.1 ± 4.8 | 210.5 ± 20.4 |

| 120 | 15.3 ± 2.1 | 180.2 ± 17.5 |

| 180 | 5.1 ± 0.9 | 95.6 ± 10.2 |

| 240 | 1.2 ± 0.3 | 40.1 ± 5.3 |

Data are presented as mean ± standard deviation.

Table 3: Pharmacokinetic Parameters of a 13C-labeled Medium-Chain Triglyceride in Healthy Individuals

| Parameter | Value |

| Oxidation Rate (as single energy source) | ~42% of administered dose |

| Oxidation Rate (with carbohydrates and protein) | ~62% of administered dose |

| Incorporation into Long-Chain Fatty Acids in Plasma | <1% of administered label |

Interpretation:

-

The time course of deuterated caprylic acid appearance and disappearance in plasma reflects the rate of tricaprilin hydrolysis and caprylic acid absorption and clearance.

-

The appearance of deuterated ketone bodies in the plasma demonstrates the conversion of caprylic acid into ketones in the liver.

-

By analyzing the enrichment of the deuterium label in different tissues, the tissue-specific uptake and utilization of tricaprilin-derived metabolites can be determined.

Conclusion

Deuterated tricaprilin is a valuable tool for in vivo metabolic tracing studies, enabling a detailed understanding of the pharmacokinetics and metabolic fate of this important medium-chain triglyceride. The methodologies outlined in this guide, from synthesis and in vivo administration to state-of-the-art analytical techniques, provide a robust framework for researchers to investigate the therapeutic potential and metabolic impact of tricaprilin in various physiological and pathological contexts. While specific quantitative data for deuterated tricaprilin remains to be widely published, the principles and protocols presented here, in conjunction with data from similar labeled MCT studies, offer a strong foundation for future research in this exciting field.

References

Unraveling Fatty Acid Dynamics: A Technical Guide to Tricaprilin-d15 in Metabolism Research

For Researchers, Scientists, and Drug Development Professionals

The study of fatty acid metabolism is paramount in understanding and developing therapies for a myriad of human diseases, including metabolic syndrome, cardiovascular disease, and neurological disorders. Stable isotope labeling has emerged as a powerful tool for in vivo kinetic studies, offering a window into the dynamic processes of fatty acid uptake, transport, and utilization. This technical guide focuses on the application of Tricaprilin-d15, a deuterated stable isotope of tricaprilin, in fatty acid metabolism research. By tracing the fate of the labeled caprylic acid moieties, researchers can gain precise insights into medium-chain fatty acid (MCFA) metabolism.

Introduction to this compound as a Metabolic Tracer

Tricaprilin is a medium-chain triglyceride (MCT) composed of a glycerol backbone and three caprylic acid (C8:0) fatty acid chains. Its deuterated form, this compound, contains 15 deuterium atoms, rendering it distinguishable from its endogenous, unlabeled counterparts by mass spectrometry. This non-radioactive tracer is a safe and effective tool for quantifying the dynamic aspects of MCFA metabolism in vivo.[1][2][3]

Upon oral or intravenous administration, this compound undergoes hydrolysis, releasing deuterated caprylic acid (caprylic acid-d5). This labeled fatty acid enters the fatty acid pool and is subsequently metabolized through various pathways, including beta-oxidation for energy production, incorporation into more complex lipids like triglycerides and phospholipids, and transport across different tissues. By tracking the appearance of the deuterium label in various metabolites and lipid species over time, researchers can elucidate the kinetics of these processes.[4][5][6]

Key Applications in Fatty Acid Metabolism Research

The use of this compound enables the investigation of several key aspects of fatty acid metabolism:

-

Rate of Lipolysis and Absorption: Quantifying the rate at which this compound is broken down and the resulting deuterated caprylic acid is absorbed into the circulation.

-

Fatty Acid Oxidation: Determining the rate of beta-oxidation of caprylic acid by measuring the appearance of deuterated acetyl-CoA and downstream metabolites.

-

Triglyceride Synthesis and Turnover: Tracking the incorporation of deuterated caprylic acid into newly synthesized triglycerides and measuring their turnover rate in plasma and various tissues.[4][6]

-

Lipoprotein Kinetics: Studying the assembly and secretion of lipoproteins containing labeled lipids.[5]

-

Tissue-Specific Fatty Acid Uptake: Assessing the uptake and utilization of caprylic acid by different organs, such as the liver, muscle, and brain.

Experimental Workflow for an In Vivo this compound Study

A typical in vivo study using this compound involves several key steps, from tracer administration to data analysis. The following workflow provides a general framework that can be adapted to specific research questions.

Detailed Experimental Protocols

Tracer Administration

-

Objective: To introduce this compound into the biological system.

-

Protocol:

-

For oral administration, formulate this compound in a suitable vehicle such as corn oil or an appropriate emulsion.

-

For intravenous administration, prepare a sterile emulsion of this compound.

-

Administer a precise dose of the tracer to the subject (e.g., mouse, rat, or human) based on body weight. A typical dose for rodent studies might be in the range of 50-150 mg/kg.[5][6]

-

Sample Collection

-

Objective: To collect biological samples at various time points to track the distribution and metabolism of the tracer.

-

Protocol:

-

Collect serial blood samples at predetermined time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes).

-

Process blood to separate plasma or serum and store at -80°C until analysis.

-

At the end of the experiment, euthanize the animal and harvest tissues of interest (e.g., liver, skeletal muscle, adipose tissue, brain).

-

Snap-freeze tissues in liquid nitrogen and store at -80°C.

-

Lipid Extraction and Sample Preparation

-

Objective: To extract lipids from plasma and tissues for mass spectrometry analysis.

-

Protocol:

-

To a known volume of plasma (e.g., 10 µL) or a weighed amount of homogenized tissue, add an internal standard containing a known amount of a deuterated fatty acid not present in the tracer (e.g., d3-palmitic acid).[4][6]

-

Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v).

-

Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the extracted lipids under a stream of nitrogen.

-

For analysis of total fatty acids, saponify the lipid extract using a base (e.g., 1N KOH) to release fatty acids from complex lipids.[7]

-

Acidify the sample to protonate the fatty acids.

-

Re-extract the fatty acids into an organic solvent.

-

Derivatize the fatty acids to enhance their detection by mass spectrometry. A common derivatization agent is pentafluorobenzyl (PFB) bromide.[7]

-

Mass Spectrometry Analysis

-

Objective: To quantify the abundance of deuterated and non-deuterated caprylic acid and other lipid species.

-

Protocol:

-

Reconstitute the derivatized sample in a suitable solvent.

-